molecular formula C17H17N3O2S2 B2608115 N-(2,4-dimethylphenyl)-2-({3-methyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1111585-64-8

N-(2,4-dimethylphenyl)-2-({3-methyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2608115
CAS No.: 1111585-64-8
M. Wt: 359.46
InChI Key: CPNCZSMUPIVSMJ-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[3,2-d]pyrimidin-4-one class, characterized by a fused thiophene-pyrimidine core. The structure includes a 2,4-dimethylphenyl acetamide moiety linked via a sulfanyl group to the 3-methyl-4-oxo-thienopyrimidine scaffold. The sulfanyl acetamide linkage enhances metabolic stability, while the dimethylphenyl group contributes to lipophilicity, influencing membrane permeability .

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-(3-methyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S2/c1-10-4-5-12(11(2)8-10)18-14(21)9-24-17-19-13-6-7-23-15(13)16(22)20(17)3/h4-8H,9H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPNCZSMUPIVSMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C)SC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-2-({3-methyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multiple steps:

    Formation of the Thienopyrimidine Core: This step often starts with the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.

    Attachment of the Sulfanyl Group: The thienopyrimidine intermediate is then reacted with a suitable thiol reagent to introduce the sulfanyl group.

    Acylation Reaction: The final step involves the acylation of the sulfanyl-thienopyrimidine intermediate with N-(2,4-dimethylphenyl)acetamide under conditions such as the use of acyl chlorides or anhydrides in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like crystallization or chromatography, and stringent control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the thienopyrimidine ring, potentially converting it to a hydroxyl group.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, nitrating agents, or alkylating agents under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, N-(2,4-dimethylphenyl)-2-({3-methyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is investigated for its potential as an enzyme inhibitor or receptor modulator. Its interactions with biological macromolecules can provide insights into its mechanism of action and therapeutic potential.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development. Studies often focus on its efficacy, toxicity, and pharmacokinetic properties.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals. Its stability and reactivity profile make it suitable for various applications in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-2-({3-methyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites, thereby affecting cellular pathways and processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

  • Thieno[3,2-d]pyrimidin-4-one vs. Oxadiazole: N-(2,6-Dimethylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (–3) replaces the thienopyrimidine core with a 1,3,4-oxadiazole ring.

Substituent Effects on Bioactivity

  • Chlorophenyl vs. Dimethylphenyl: N-(2-Chloro-4-methylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide () substitutes the 2,4-dimethylphenyl group with a chloro-methylphenyl group. The chlorine atom increases electronegativity and molecular weight (470.002 g/mol vs.
  • Trifluoromethoxyphenyl Modification :
    A derivative with a 4-(trifluoromethoxy)phenyl group () introduces strong electron-withdrawing effects, enhancing metabolic resistance. This contrasts with the dimethylphenyl group, which balances lipophilicity and steric bulk for optimal bioavailability .

Functional Group Comparisons

  • Sulfanyl Acetamide vs. Sulfonamide :
    Pyrimidine-based HIV inhibitors (e.g., compound 12ba in ) use sulfonamide linkages, which are more polar than sulfanyl acetamides. The sulfanyl group in the target compound may reduce off-target interactions compared to sulfonamides, which are prone to binding serum proteins .
  • Cyano Group Inclusion: Compounds like 2-cyano-N-(4-sulfamoylphenyl)acetamide () feature cyano groups that enhance hydrogen bonding and dipole interactions. The absence of a cyano group in the target compound suggests a trade-off between potency and solubility .

Physicochemical and Analytical Data

Compound Name Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Biological Activity Reference
N-(2,4-Dimethylphenyl)-2-({3-methyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide ~440 (estimated) Not reported Thienopyrimidine, sulfanyl Antiviral (potential)
N-(2,6-Dimethylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide ~425 Not reported Oxadiazole, indole Under investigation
2-{[3-(4-Methylphenyl)-4-oxo-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide 470.002 Not reported Trifluoromethoxy, thienopyrimidine Not specified
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide 344.21 230 Dichlorophenyl, dihydropyrimidin Not specified

Biological Activity

N-(2,4-dimethylphenyl)-2-({3-methyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

  • Molecular Formula : C23H21N3O2S2
  • Molecular Weight : 435.6 g/mol
  • CAS Number : 1040632-43-6

The compound features a thieno-pyrimidine structure which is known for various biological activities, including anti-cancer properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cell proliferation and survival pathways. Compounds with similar structures have shown the ability to inhibit kinases and other enzymes crucial for tumor growth.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that it may inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance:

  • Case Study : In vitro assays demonstrated that the compound effectively inhibited the growth of acute biphenotypic leukemia MV4-11 and acute monocytic leukemia MOLM13 cells with IC50 values around 0.3 µM and 1.2 µM respectively, showcasing its potency against hematological malignancies .
  • Mechanistic Insights : The compound appears to down-regulate key signaling pathways such as MEK/ERK, which are often dysregulated in cancer cells. This down-regulation leads to reduced phosphorylation of downstream effectors like p70S6K .

Data Table: Biological Activity Overview

Activity TypeTarget Cell LinesIC50 (µM)Mechanism of Action
AnticancerMV4-11 (leukemia)0.3MEK/ERK pathway inhibition
AnticancerMOLM13 (leukemia)1.2Induction of apoptosis

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Studies suggest favorable bioavailability and metabolic stability, which are essential for effective dosing regimens in clinical settings.

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